molecular formula C23H18ClNO2 B11584691 {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11584691
M. Wt: 375.8 g/mol
InChI Key: DPBMYGBPLPBIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZOYL-1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a benzoyl group attached to the indole core, along with a 2-(2-chlorophenoxy)ethyl substituent, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-(2-Chlorophenoxy)ethyl Group: This step involves the reaction of the benzoyl-indole intermediate with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive indole derivatives.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-ylethanone
  • Indole-3-acetic acid
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

3-BENZOYL-1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClNO2

Molecular Weight

375.8 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C23H18ClNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h1-13,16H,14-15H2

InChI Key

DPBMYGBPLPBIDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Origin of Product

United States

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